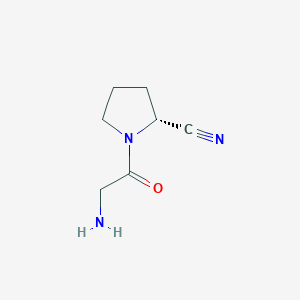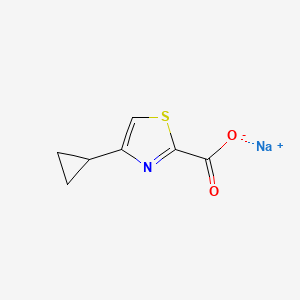
Methyl 3,5-dichloro-4-methylphenylacetate
Übersicht
Beschreibung
Methyl 3,5-dichloro-4-methylphenylacetate (MDCMPA) is an organic compound belonging to the group of esters. It is a colorless liquid with a sweet, floral odor. It has a variety of applications in the fields of medicine, agriculture, and industry. Its main use is as an intermediate in the synthesis of various organic compounds. It is also used as a solvent, as a plasticizer, and as a flavoring agent.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dichloro-4-methylphenylacetate has been studied extensively in scientific research. It has been used as a model compound to study the mechanism of enzyme-catalyzed reactions. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the effects of environmental pollutants on biological systems.
Wirkmechanismus
Methyl 3,5-dichloro-4-methylphenylacetate is thought to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It is believed to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Methyl 3,5-dichloro-4-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been shown to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,5-dichloro-4-methylphenylacetate has several advantages as a model compound for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. On the other hand, it is not very soluble in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential applications of Methyl 3,5-dichloro-4-methylphenylacetate are still being explored. It is possible that it could be used in the development of new drugs or in the development of new agricultural or industrial products. It could also be used as a tool to study the effects of environmental pollutants on biological systems. Additionally, it could be used to study the mechanism of action of certain drugs, as well as to investigate the effects of certain hormones on biological systems. Finally, it could be used to investigate the mechanism of enzyme-catalyzed reactions, as well as to study the effects of certain drugs on the metabolism of certain hormones.
Eigenschaften
IUPAC Name |
methyl 2-(3,5-dichloro-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-8(11)3-7(4-9(6)12)5-10(13)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVQMOAEJIDMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-4-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1412832.png)

![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1412834.png)


![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)







